molecular formula C19H17N5O B2706326 1-(2,4-dimethylphenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 897616-38-5

1-(2,4-dimethylphenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2706326
CAS No.: 897616-38-5
M. Wt: 331.379
InChI Key: FFCGAUFOLKAYLQ-UHFFFAOYSA-N
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Description

The compound 1-(2,4-dimethylphenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one belongs to the pyrazolo[3,4-d]pyrimidinone class, a scaffold known for its pharmacological versatility in medicinal chemistry. Structurally, it features a pyrazolo[3,4-d]pyrimidin-4(5H)-one core substituted at the 1-position with a 2,4-dimethylphenyl group and at the 5-position with a pyridin-2-ylmethyl moiety.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-5-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-13-6-7-17(14(2)9-13)24-18-16(10-22-24)19(25)23(12-21-18)11-15-5-3-4-8-20-15/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCGAUFOLKAYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylphenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,4-dimethylphenylhydrazine with pyridine-2-carbaldehyde to form an intermediate hydrazone. This intermediate is then cyclized with a suitable reagent, such as triethyl orthoformate, to yield the desired pyrazolo[3,4-d]pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis is crucial for industrial applications, and continuous flow chemistry may be employed to achieve efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethylphenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its potential in various therapeutic areas. Its molecular formula is C16H18N4C_{16}H_{18}N_4, and it has a molecular weight of approximately 270.35 g/mol. The presence of both aromatic and heterocyclic moieties contributes to its biological activity.

Antitumor Activity

Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The mechanisms often involve the inhibition of kinases that are crucial for cell cycle regulation and survival.

Anti-inflammatory Effects

Several studies have reported the anti-inflammatory potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has been evaluated for its ability to reduce inflammation in various models, showing efficacy comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Antimicrobial Properties

The antimicrobial activity of pyrazolo[3,4-d]pyrimidines has also been explored. Compounds similar to 1-(2,4-dimethylphenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one have demonstrated effectiveness against a range of bacterial strains. This property makes them potential candidates for developing new antibiotics amidst rising antibiotic resistance.

Case Study 1: Synthesis and Biological Evaluation

A study conducted by Abd El-Salam et al. synthesized various pyrazolo[3,4-d]pyrimidine derivatives and evaluated their biological activities. The results indicated that certain derivatives exhibited lower toxicity compared to traditional anti-inflammatory drugs while maintaining efficacy in reducing edema induced by carrageenan .

Case Study 2: Antimicrobial Screening

In another investigation focusing on pyrazolo[3,4-d]pyrimidine derivatives, compounds were screened for antimicrobial activity against common pathogens. The findings suggested that some derivatives showed promising results against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeEfficacy LevelReference
Antitumor ActivityPyrazolo[3,4-d]pyrimidine derivativeModerate to High
Anti-inflammatoryVarious derivativesComparable to NSAIDs
AntimicrobialSelected derivativesEffective against multiple strains

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-d]pyrimidinone derivatives are widely studied due to their tunable substituents and bioactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidinone Derivatives

Compound Name Substituents (Positions 1 and 5) Key Properties/Activities Synthesis Method (Yield) Reference
1-(2,4-Dimethylphenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 1: 2,4-dimethylphenyl; 5: pyridin-2-ylmethyl Hypothesized kinase inhibition (based on analogs) Not explicitly reported N/A
1-(2,3-Dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl) analog 1: 2,3-dimethylphenyl; 5: piperazinyl-ethyl Anticancer (cell line studies) Multi-step coupling (moderate)
6-Methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 1: 2,4-dinitrophenyl; 5: H Antimicrobial (Gram-positive bacteria) Acid-catalyzed cyclization (75%)
4-Amino-1-(2-chlorophenyl)-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one 1: 2-chlorophenyl; 5: methyl Kinase inhibitory activity (IC50 < 1 µM) SNAr reaction (high purity)
5-(3-Methylphenyl)-1-(4-methylphenyl)-dione analog 1: 4-methylphenyl; 5: 3-methylphenyl Antiproliferative (MCF-7 cells) Cyclocondensation (82%)

Key Observations :

Substituent Impact on Bioactivity: Electron-withdrawing groups (e.g., nitro in ) enhance antimicrobial activity, while bulky aromatic groups (e.g., 2,4-dimethylphenyl in the target compound) may improve target binding affinity in kinase inhibition .

Synthetic Strategies :

  • Most analogs are synthesized via cyclocondensation or coupling reactions, often using acidic or basic conditions (e.g., sulfuric acid in , sodium carbonate in ). The target compound likely follows similar protocols, though specific details are absent in the evidence.

Biological Performance :

  • The 2-chlorophenyl analog () exhibits potent kinase inhibition (IC50 < 1 µM), suggesting that halogenated aryl groups enhance target engagement.
  • The dione derivative () shows antiproliferative effects, highlighting the role of additional functional groups (e.g., ketone or dione) in modulating activity.

Research Findings and Limitations

  • Thermal Stability : Analogs like the 2-thienyl derivative () exhibit melting points >300°C, indicating high thermal stability, a trait likely shared by the target compound due to its aromatic substituents.
  • Solubility Challenges : Pyridinyl and aryl groups may reduce aqueous solubility, necessitating formulation optimization for in vivo studies .
  • Data Gaps : Direct pharmacological data for the target compound are unavailable in the provided evidence, requiring further experimental validation.

Biological Activity

The compound 1-(2,4-dimethylphenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a novel pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to explore its biological activity, including its mechanisms of action, efficacy in various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C16H17N5OC_{16}H_{17}N_5O, with a molecular weight of approximately 297.34 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core substituted with a dimethylphenyl group and a pyridin-2-ylmethyl moiety.

Anticancer Activity

Recent studies have indicated that pyrazolo-pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and modulation of apoptotic pathways.

  • Mechanism of Action
    • Caspase Activation : Research has demonstrated that certain pyrazolo derivatives can activate caspases (caspase-3, -8, and -9), which are crucial for the execution phase of apoptosis. This leads to increased apoptosis in cancer cells while sparing normal cells .
    • Inhibition of Pro-survival Pathways : Compounds have been reported to suppress the NF-κB pathway while promoting p53 activation, thereby enhancing pro-apoptotic signals .
  • Efficacy in Cell Lines
    • In vitro studies have shown that the compound exhibits cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values for these cell lines were significantly lower than those for cisplatin, indicating superior potency .
    • The compound's ability to induce autophagy has also been noted, as evidenced by increased formation of autophagosomes and upregulation of beclin-1 expression .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo-pyrimidine derivatives. Modifications on the phenyl and pyridine rings can significantly influence their anticancer efficacy.

Substituent TypeEffect on ActivityExample Compound
Dimethyl groups on phenylEnhanced cytotoxicity1-(2,4-dimethylphenyl)
Pyridine substitutionImproved selectivity5-(pyridin-2-ylmethyl)
Additional halogenationVariable effectsVaries by position

Case Studies

Several studies have focused on compounds structurally related to This compound :

  • Study on Pyrazolo[4,3-e]triazines : This study found that similar compounds exhibited stronger cytotoxic activity than cisplatin in breast cancer models. The active compounds induced apoptosis through caspase activation and inhibited NF-κB signaling pathways .
  • Research on Pyrazol-4-yl-Pyridine Derivatives : These derivatives were evaluated for their anticancer activity against various cell lines and demonstrated promising results in inhibiting tumor growth through similar apoptotic mechanisms .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,4-dimethylphenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, and how can intermediates be characterized?

  • Methodology : The compound’s synthesis typically involves multi-step reactions, such as condensation of pyrazole precursors with pyrimidine derivatives. For example, analogous pyrazolo[3,4-d]pyrimidinone derivatives are synthesized via cyclization reactions using aromatic aldehydes and ketones under acidic or catalytic conditions (e.g., p-toluenesulfonic acid) . Key intermediates can be characterized using NMR (¹H/¹³C), mass spectrometry, and X-ray crystallography (employing SHELX software for structural refinement) .

Q. How is the structural identity of this compound confirmed in crystallographic studies?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Structural refinement using SHELXL (part of the SHELX suite) resolves bond lengths, angles, and torsional conformations. For pyrazolo-pyrimidinone derivatives, hydrogen bonding networks and π-π stacking interactions are critical to confirm molecular packing .

Q. What analytical methods are used to assess purity and stability under experimental conditions?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection quantifies purity. Stability studies involve accelerated degradation under thermal, photolytic, or hydrolytic stress (e.g., acidic/basic conditions). For hygroscopic derivatives, dynamic vapor sorption (DVS) assesses moisture sensitivity .

Advanced Research Questions

Q. How can synthetic yields be optimized for pyrazolo-pyrimidinone derivatives with sterically hindered substituents?

  • Methodology : Reaction conditions (solvent polarity, temperature, catalyst loading) must be systematically varied. For example, using polar aprotic solvents (e.g., DMF) at elevated temperatures (50–80°C) improves solubility of bulky aromatic intermediates. Kinetic monitoring via TLC or in-situ IR spectroscopy identifies rate-limiting steps .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?

  • Methodology : Combine experimental data with density functional theory (DFT) calculations. For example, discrepancies in proton coupling constants can arise from dynamic processes (e.g., ring puckering in pyrimidinone moieties). Variable-temperature NMR or NOESY experiments validate conformational flexibility .

Q. What computational approaches predict the compound’s physicochemical properties and drug-likeness?

  • Methodology : Use tools like SwissADME or Molinspiration to calculate logP, topological polar surface area (TPSA), and Lipinski parameters. Molecular docking (e.g., AutoDock Vina) screens for potential kinase inhibition, given the pyrazolo-pyrimidinone scaffold’s affinity for ATP-binding pockets .

Q. How can researchers design in vitro assays to evaluate biological activity while mitigating off-target effects?

  • Methodology : Prioritize target-specific assays (e.g., kinase inhibition profiling using a panel of recombinant kinases). Counter-screening against cytochrome P450 enzymes or hERG channels reduces toxicity risks. Dose-response curves (IC₅₀/EC₅₀) and selectivity indices (SI) quantify specificity .

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